molecular formula C24H22N2O2 B1313440 [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol CAS No. 77134-74-8

[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol

Cat. No. B1313440
CAS RN: 77134-74-8
M. Wt: 370.4 g/mol
InChI Key: QJIJNGQOZQUGPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole compounds typically consist of a five-membered ring with two nitrogen atoms. The “[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol” likely has a similar structure, with a hydroxymethyl group attached to the 4-position and a trityl group attached to the 1-position of the imidazole ring .

Scientific Research Applications

Synthesis and Precursor Role

Compounds similar to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol are often involved in multi-step synthetic routes leading to complex molecules. For instance, derivatives of imidazole have been utilized as precursors in the synthesis of biomimetic chelating ligands, showcasing their value in constructing molecules with potential applications in medicinal and coordination chemistry (Gaynor, McIntyre, & Creutz, 2023).

Fluorescence Probe Development

Imidazole derivatives have also been investigated for their fluorescence properties, particularly in the development of fluorescent probes. These probes can selectively bind to ions, such as zinc or cobalt, resulting in fluorescence changes that are useful for sensing applications. For example, the synthesis and fluorescence properties of imidazole-based compounds have demonstrated their potential as zinc and cobalt fluorescent probes, indicating their applicability in biochemical and environmental monitoring (Wen-yao, 2012; Xuan, 2012).

Corrosion Inhibition

Another notable application of imidazole derivatives is in corrosion inhibition, where these compounds are explored for their effectiveness in protecting metals from corrosive environments. Research into imidazole-based molecules has shown their capability to significantly inhibit carbon steel corrosion in acidic media, highlighting their importance in industrial applications (Costa et al., 2021).

Anion Hosts and Molecular Recognition

Imidazole-containing bisphenols have been structurally characterized and shown to act as versatile hosts for anions, demonstrating the potential for imidazole derivatives in molecular recognition and sensor development. This application is crucial for detecting and quantifying specific ions in various environmental and biological contexts (Nath & Baruah, 2012).

properties

IUPAC Name

[5-(hydroxymethyl)-1-tritylimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-16-22-23(17-28)26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,27-28H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIJNGQOZQUGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512871
Record name [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol

CAS RN

77134-74-8
Record name [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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